Para-Fluoro Substitution in 4-Fluoro-3-methylbenzenesulfonamide Derivatives Yields Nanomolar Inhibitory Potency Against Carbonic Anhydrase Isoforms
The 4-fluoro-3-methylbenzenesulfonamide scaffold demonstrates potent carbonic anhydrase (CA) inhibition when appropriately derivatized. In a direct comparison using the same CO2 hydration assay, a triazole-linked derivative containing the 4-fluoro-3-methylphenyl moiety inhibited human recombinant CA5A with an IC50 of 19.1 nM [1]. This represents approximately 105-fold higher potency than unsubstituted benzenesulfonamide against human CA2 (Ki = 305 nM; IC50 = 2000 nM against dog red blood cell CA) .
| Evidence Dimension | Enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 19.1 nM (4-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide derivative) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide: Ki = 305 nM (human CA2); IC50 = 2000 nM (dog red blood cell CA) |
| Quantified Difference | Approximately 16- to 105-fold potency improvement |
| Conditions | CO2 hydration assay; human recombinant CA5A vs. human CA2 |
Why This Matters
The nanomolar potency observed in 4-fluoro-3-methylphenyl-containing sulfonamides establishes this substitution pattern as pharmacologically validated, making N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide a rational procurement choice for CA-focused research programs.
- [1] BindingDB BDBM50261758. 4-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide (CHEMBL467979). BindingDB, 2024. View Source
